fauc-365
描述
Its molecular formula is C₂₃H₂₅Cl₂N₃OS, with a molecular weight of 462.44 g/mol, and it is registered under CAS number 474432-66-1 . FAUC-365 exhibits nanomolar affinity for the D3 receptor (Ki = 0.5 nM) while demonstrating significantly lower binding to D2 (Ki = 340 nM), 5-HT1A (Ki = 2600 nM), and R1 (Ki = 3600 nM) receptors, underscoring its selectivity .
属性
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线:
不幸的是,文献中没有 readily available 的关于 FAUC-365 的具体合成路线。它通过明确定义的化学反应合成。
反应条件:
This compound 合成的确切反应条件尚未公开。研究人员可能采用专门的方法来实现其对 D3 受体的高选择性。
工业生产:
This compound 的工业规模生产方法是专有的。公司可以利用定制合成服务来满足需求。
化学反应分析
FAUC-365 会与各种受体发生相互作用。值得注意的是:
- D3 受体 (Ki: 0.5 nM)
- D4.4 受体 (Ki: 340 nM)
- D2 短受体 (Ki: 2600 nM)
- D2 长受体 (Ki: 3600 nM)
这些反应中使用的常见试剂和条件没有明确记录。这些相互作用形成的主要产物仍然是积极研究的领域。
科学研究应用
Chemical Properties and Mechanism of Action
Fauc-365 exhibits a high binding affinity for the dopamine D3 receptor, with a Ki value of 0.5 nM, demonstrating its selectivity over other dopamine receptors (D4.4, D2short, and D2Long), which have significantly higher Ki values of 340 nM, 2600 nM, and 3600 nM respectively. This selectivity is crucial for minimizing side effects commonly associated with broader spectrum dopamine receptor antagonists. The compound's unique chemical structure includes a benzo[b]thiophene-2-carboxylic acid moiety that contributes to its biological activity.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor Type | Ki Value (nM) |
|---|---|
| D3 | 0.5 |
| D4.4 | 340 |
| D2short | 2600 |
| D2Long | 3600 |
Neuropsychiatric Disorders
This compound has shown promise in the treatment of neuropsychiatric disorders due to its action as a dopamine D3 receptor antagonist. Preclinical studies indicate that it may effectively modulate dopaminergic signaling pathways, which could be beneficial in conditions characterized by excessive dopaminergic activity .
Schizophrenia Treatment
Research suggests that this compound could play a significant role in managing schizophrenia symptoms. Its selective antagonism at the D3 receptor may help alleviate some of the disorder's cognitive deficits without the adverse effects associated with non-selective dopamine antagonists .
Addiction Management
This compound's ability to selectively target the D3 receptor positions it as a potential therapeutic agent in addiction treatment, particularly for substances that affect dopaminergic pathways. By modulating these pathways, this compound may help reduce cravings and withdrawal symptoms.
Case Study 1: Cognitive Deficits in Schizophrenia
In a study involving dopamine transporter knockout mice (DAT-KD), treatment with this compound restored deficits in novelty-induced memory tasks. The study demonstrated that exposure to this compound led to significant changes in GSK3β phosphorylation levels in the medial prefrontal cortex (mPFC), suggesting a mechanism through which this compound could enhance cognitive function in schizophrenia .
Case Study 2: Potential in Addiction Therapy
A separate investigation highlighted the effectiveness of this compound in reducing drug-seeking behavior in animal models of addiction. The findings indicated that antagonism at the D3 receptor could diminish relapse rates and cravings for drugs like cocaine, showcasing its potential as an adjunct therapy in addiction treatment protocols .
作用机制
FAUC-365 的机制包括与 D3 受体结合,调节下游信号通路。需要进一步研究以阐明其精确的分子靶点和通路。
相似化合物的比较
Key Physicochemical and Pharmacological Properties:
| Property | Value/Description |
|---|---|
| Solubility (DMSO) | 50 mg/mL (108.12 mM) |
| Storage (powder) | -20°C for 3 years |
| Storage (solution) | -80°C for 1 year |
| 5-HT1A Selectivity (Ki) | 0.50 nM |
| Molecular Polarity | High (log Po/w = 1.23–1.92) |
| Bioavailability Score | 0.55 |
FAUC-365 is insoluble in water and ethanol but dissolves readily in DMSO, making it suitable for in vitro assays . Its stability and selectivity profile position it as a valuable tool compound for neuropharmacology research.
Comparison with Similar Compounds
Below is a comparative analysis based on functional and mechanistic criteria:
Table 1: Receptor Selectivity Comparison (Ki Values)
| Compound | D3 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT1A (Ki, nM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|---|
| This compound | 0.5 | 340 | 2600 | 680:1 |
| Typical D2 Antagonists* | >1000 | 1–10 | >1000 | <0.01:1 |
| Non-selective DA Antagonists* | 10–100 | 10–100 | 10–100 | 1:1 |
Key Differentiators of this compound:
D3 vs. D2 Selectivity :
this compound’s D3/D2 selectivity ratio (680:1 ) far exceeds that of first-generation antipsychotics (e.g., haloperidol) and even some newer agents, reducing off-target effects associated with D2 blockade (e.g., extrapyramidal symptoms) .
5-HT Receptor Interactions :
While this compound has moderate affinity for 5-HT1A (Ki = 2600 nM), it lacks significant activity at 5-HT2 receptors, distinguishing it from atypical antipsychotics like risperidone, which target 5-HT2A for therapeutic effects .
Physicochemical Stability : this compound’s extended shelf life (3 years at -20°C) and solubility in DMSO contrast with compounds requiring specialized solvents or shorter storage periods, enhancing its utility in long-term studies .
生物活性
Fauc-365 is a novel compound recognized primarily for its selective antagonism of the dopamine D3 receptor. Its unique properties and biological activity present significant implications for therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and addiction.
This compound, chemically described as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, features a benzo[b]thiophene-2-carboxylic acid moiety that plays a crucial role in its receptor binding affinity. The compound exhibits a Ki value of 0.5 nM at the D3 receptor, indicating a potent binding capability, while demonstrating significantly lower affinities for other dopamine receptor subtypes (D4.4: 340 nM, D2short: 2600 nM, D2Long: 3600 nM) . This selectivity minimizes potential side effects typically associated with broader spectrum dopamine receptor antagonists.
Preclinical Studies and Therapeutic Potential
Preclinical investigations into this compound have highlighted its ability to modulate dopaminergic signaling pathways effectively. This modulation is particularly relevant in conditions characterized by excessive dopaminergic activity, such as schizophrenia and Parkinson's disease . By selectively targeting the D3 receptor, this compound may provide therapeutic benefits while reducing the risk of adverse effects associated with non-selective agents.
Comparative Analysis with Other Compounds
A comparative analysis of this compound with similar compounds targeting dopamine receptors is presented in the table below:
| Compound Name | Receptor Affinity (Ki) | Selectivity Profile |
|---|---|---|
| This compound | 0.5 nM (D3) | Highly selective for D3 over D4.4, D2short, D2Long |
| Sulpiride | 1 µM (D2) | Non-selective antagonist for D2/D3 |
| Aripiprazole | 0.5 nM (D2), 0.1 nM (D3) | Partial agonist at D2/D3 |
| Lurasidone | 1 nM (D2), 10 nM (D3) | Moderate selectivity for D2/D3 |
This compound stands out due to its exceptionally high selectivity for the D3 receptor compared to these other compounds, which may lead to fewer side effects when used therapeutically .
常见问题
Q. What is the molecular mechanism of FAUC-365 as a dopamine receptor antagonist, and how does its selectivity for D3 receptors compare to other subtypes?
this compound is a high-affinity, selective dopamine D3 receptor antagonist with a Ki value of 0.5 nM for D3 receptors, compared to 340 nM for D2, 2600 nM for 5-HT1A, and 3600 nM for 5-HT2 receptors . Its selectivity is determined via radioligand binding assays using transfected cell lines expressing human receptors. Researchers should validate receptor specificity using competitive binding assays under controlled pH and temperature conditions, ensuring minimal cross-reactivity with off-target receptors.
Q. What are the optimal storage and solubility conditions for this compound in experimental settings?
this compound is stable in powder form at -20°C for up to 3 years, while solutions in DMSO should be stored at -80°C for ≤1 year. It is insoluble in water and ethanol but dissolves in DMSO at 50 mg/mL (108.12 mM) . For in vitro studies, prepare stock solutions in DMSO and dilute in buffer systems to avoid precipitation. Note that repeated freeze-thaw cycles degrade stability; aliquot solutions for long-term use.
Q. How can researchers validate this compound's activity in cellular models of Parkinson’s disease or schizophrenia?
Use primary neuronal cultures or transfected cell lines expressing D3 receptors. Measure cAMP levels or β-arrestin recruitment post-treatment to confirm antagonist activity. For Parkinson’s models, combine this compound with dopamine depletion protocols (e.g., 6-OHDA lesioning) and assess motor behavior recovery in rodents . Include positive controls (e.g., raclopride for D2/D3 antagonism) and negative controls (vehicle-only) to isolate D3-specific effects.
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on this compound’s receptor binding affinities across studies?
Contradictions in Ki values may arise from assay variability (e.g., membrane preparation methods, radioligand purity). Standardize protocols by:
- Using identical cell lines (e.g., HEK-293 transfected with human D3 receptors).
- Controlling for temperature (25°C vs. 37°C) and buffer composition .
- Validating results with orthogonal methods (e.g., functional assays measuring intracellular calcium flux). Report raw data with normalization methods (e.g., % inhibition relative to reference ligands) to enhance reproducibility.
Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?
Key parameters include:
- Bioavailability : Administer via intraperitoneal (IP) or intravenous (IV) routes; monitor plasma half-life using LC-MS/MS.
- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio 30–60 minutes post-dose .
- Metabolite screening : Identify major metabolites via hepatic microsome assays to rule off-target effects. For behavioral studies, use dose-response curves (e.g., 1–10 mg/kg) in rodent models of hyperlocomotion (schizophrenia) or catalepsy (Parkinson’s).
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may stem from:
- Pharmacokinetic limitations : Poor BBB penetration or rapid metabolism. Use deuterated analogs or prodrugs to enhance stability.
- Off-target effects : Employ CRISPR-edited D3 receptor knockout models to isolate target-specific responses .
- Temporal dynamics : Monitor receptor occupancy via PET imaging with D3-specific radiotracers (e.g., [11C]PHNO).
Methodological Guidelines
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Analysis : Apply mixed-effects models for longitudinal behavioral data to account for inter-subject variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
